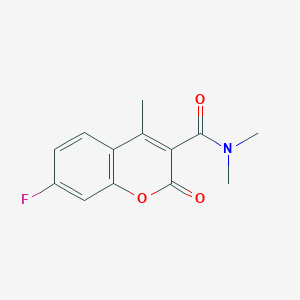
Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone, also known as CPMM, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. CPMM is a morpholine derivative that has been synthesized through a number of methods and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone is not fully understood, but it is believed to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone has been found to have potent analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications. Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. However, further studies are needed to fully understand the biochemical and physiological effects of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone is its high yield and purity when synthesized through the methods described above. Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone is also relatively stable and can be stored for extended periods of time. However, one limitation of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone. One area of interest is the development of new pain medications based on the analgesic and anti-inflammatory properties of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone. Another area of interest is the use of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone as a chiral building block in organic synthesis. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone.
Méthodes De Synthèse
Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone can be synthesized through a number of methods, including the reaction of cyclopentanone with 2,5-dimethylmorpholine and formaldehyde, or through the reaction of cyclopentanone with 2,5-dimethylmorpholine and chloroacetyl chloride. Both of these methods have been used to synthesize Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone with high yields and purity.
Applications De Recherche Scientifique
Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone has been found to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone has also been studied for its potential use as a chiral building block in organic synthesis, due to its unique stereochemistry.
Propriétés
IUPAC Name |
cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9-8-15-10(2)7-13(9)12(14)11-5-3-4-6-11/h5,9-10H,3-4,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSWBSNSSHIBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol](/img/structure/B7630541.png)
![5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide](/img/structure/B7630544.png)

![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone](/img/structure/B7630567.png)

![4-[1-(3,5-Difluorophenyl)ethylamino]piperidine-1-carboxamide](/img/structure/B7630585.png)
![1-[(1-Benzylpiperidin-3-yl)amino]-2-methyl-3-methylsulfanylpropan-2-ol](/img/structure/B7630593.png)

![2-chloro-6-fluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B7630609.png)
![2-Azabicyclo[2.2.1]heptan-2-yl(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B7630613.png)
![N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B7630615.png)